2,4,6-trimethyl-N-{4-[(2,4,6-trimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide
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Overview
Description
2,4,6-trimethyl-N-{4-[(2,4,6-trimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide is an organic compound known for its unique structure and properties
Preparation Methods
The synthesis of 2,4,6-trimethyl-N-{4-[(2,4,6-trimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,4,6-trimethylbenzenesulfonyl chloride and 2,4,6-trimethylbenzenesulfonamide.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
2,4,6-trimethyl-N-{4-[(2,4,6-trimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Scientific Research Applications
2,4,6-trimethyl-N-{4-[(2,4,6-trimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-{4-[(2,4,6-trimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways: It can influence signaling pathways involved in cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2,4,6-trimethyl-N-{4-[(2,4,6-trimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide can be compared with other similar compounds, such as:
2,4,6-Trimethylbenzenesulfonamide: This compound shares a similar sulfonamide group but lacks the additional trimethylbenzenesulfonyl and imino groups, resulting in different chemical properties and applications.
2,4,6-Trimethylbenzenesulfonyl Chloride: This compound is a precursor in the synthesis of the target compound and has distinct reactivity due to the presence of the sulfonyl chloride group.
2,4,6-Trimethyl-1,3-phenylenediamine: This compound has a similar trimethylbenzene structure but differs in the functional groups, leading to different chemical behavior and uses.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[4-(2,4,6-trimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-15-11-17(3)23(18(4)12-15)31(27,28)25-21-7-9-22(10-8-21)26-32(29,30)24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWVBEPEKLYQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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